molecular formula C9H14N2OS B14888414 N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B14888414
M. Wt: 198.29 g/mol
InChI Key: HHSQSOUIQIUDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives are found in many natural products and have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydrothiazol-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C9H14N2OS/c12-8(7-3-1-2-4-7)11-9-10-5-6-13-9/h7H,1-6H2,(H,10,11,12)

InChI Key

HHSQSOUIQIUDTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NCCS2

Origin of Product

United States

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